molecular formula C14H14Br2O4 B10877526 (2E)-3-[2,3-dibromo-5-ethoxy-4-(prop-2-en-1-yloxy)phenyl]prop-2-enoic acid

(2E)-3-[2,3-dibromo-5-ethoxy-4-(prop-2-en-1-yloxy)phenyl]prop-2-enoic acid

Cat. No.: B10877526
M. Wt: 406.07 g/mol
InChI Key: WLVQCCRSJYXCHC-AATRIKPKSA-N
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Description

3-[4-(ALLYLOXY)-2,3-DIBROMO-5-ETHOXYPHENYL]ACRYLIC ACID is an organic compound with the molecular formula C14H14Br2O4 This compound is characterized by the presence of allyloxy, dibromo, and ethoxy functional groups attached to a phenyl ring, along with an acrylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(ALLYLOXY)-2,3-DIBROMO-5-ETHOXYPHENYL]ACRYLIC ACID can be achieved through a multi-step process starting from commercially available 2-allylphenol. The synthetic steps typically involve nitration, selective bromination, allylation, and reduction of the nitro group . The reaction conditions for each step are carefully controlled to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3-[4-(ALLYLOXY)-2,3-DIBROMO-5-ETHOXYPHENYL]ACRYLIC ACID undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the dibromo groups to less oxidized forms.

    Substitution: The allyloxy and ethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce less brominated derivatives.

Scientific Research Applications

3-[4-(ALLYLOXY)-2,3-DIBROMO-5-ETHOXYPHENYL]ACRYLIC ACID has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in drug development.

    Industry: Utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-[4-(ALLYLOXY)-2,3-DIBROMO-5-ETHOXYPHENYL]ACRYLIC ACID involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to participate in various biochemical reactions, potentially inhibiting or activating certain enzymes or receptors. Detailed studies on its molecular targets and pathways are necessary to fully understand its effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[4-(ALLYLOXY)-2,3-DIBROMO-5-ETHOXYPHENYL]ACRYLIC ACID is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. Its dibromo and ethoxy substituents, along with the acrylic acid moiety, make it a versatile compound for various applications.

Properties

Molecular Formula

C14H14Br2O4

Molecular Weight

406.07 g/mol

IUPAC Name

(E)-3-(2,3-dibromo-5-ethoxy-4-prop-2-enoxyphenyl)prop-2-enoic acid

InChI

InChI=1S/C14H14Br2O4/c1-3-7-20-14-10(19-4-2)8-9(5-6-11(17)18)12(15)13(14)16/h3,5-6,8H,1,4,7H2,2H3,(H,17,18)/b6-5+

InChI Key

WLVQCCRSJYXCHC-AATRIKPKSA-N

Isomeric SMILES

CCOC1=C(C(=C(C(=C1)/C=C/C(=O)O)Br)Br)OCC=C

Canonical SMILES

CCOC1=C(C(=C(C(=C1)C=CC(=O)O)Br)Br)OCC=C

Origin of Product

United States

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